6-Hydroxy-4-methylcoumarin
Overview
Description
6-Hydroxy-4-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is known for its unique chemical structure, which consists of a benzene ring fused to an α-pyrone ring.
Mechanism of Action
Target of Action
6-Hydroxy-4-methylcoumarin, a secondary metabolite of coumarin, has been found to exhibit anticancer activity . Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Therefore, the primary targets of this compound are likely to be cancer cells and various biomolecules involved in these processes.
Mode of Action
Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property allows coumarins to act as versatile fluorophores with wide-ranging applications in science and technology, including the detection and labeling of various biomolecules .
Biochemical Pathways
Coumarins, including this compound, are involved in various biochemical pathways. They are secondary metabolites made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .
Result of Action
The primary result of the action of this compound is its potential anticancer activity . By acting as a fluorophore, it may interact with various biomolecules within cancer cells, potentially leading to their detection and treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Moreover, it is recommended to ensure adequate ventilation when handling the compound, and dust formation should be avoided
Biochemical Analysis
Biochemical Properties
6-Hydroxy-4-methylcoumarin, like other coumarins, has numerous biological and therapeutic properties . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions
Cellular Effects
Coumarin compounds have been reported to have anticoagulant, antitumor, antiviral, autoimmune enhancement, anti-cell proliferation, antibacterial, anti-AIDS, anti-fatigue, and calcium antagonistic effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property suggests that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-4-methylcoumarin can be synthesized through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the condensation of resorcinol with ethyl acetoacetate under acidic conditions can yield this compound .
Another method involves the Knoevenagel condensation, where the reaction of 4-methylumbelliferone with aldehydes or ketones in the presence of a base catalyst produces the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann or Knoevenagel condensation methods. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 6-oxo-4-methylcoumarin.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: Known for its use in hyaluronan synthesis inhibition and as a fluorescent marker.
7-Hydroxy-4-methylcoumarin: Commonly used in fluorescent probes and as a choleretic drug.
Coumarin: The parent compound, widely used in perfumes and as an anticoagulant.
Uniqueness
6-Hydroxy-4-methylcoumarin stands out due to its specific hydroxyl and methyl substitutions, which confer unique biological activities and chemical properties. Its fluorescence properties make it particularly valuable in analytical and biological applications .
Properties
IUPAC Name |
6-hydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHWRSITUYICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178404 | |
Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-31-1 | |
Record name | 6-Hydroxy-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-4-methyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-hydroxy-4-methylcoumarin compare to standard compounds in targeting the main protease of SARS-CoV-2?
A2: Docking studies suggest this compound might have lower efficacy against the main protease of SARS-CoV-2 compared to standard compounds like NL-1 and NL-2. This is likely due to weaker and less frequent interactions with the target protein. []
Q2: What is the role of this compound in synthesizing other compounds?
A3: this compound serves as a building block for creating diverse chemical structures. For instance, it's used in synthesizing novel metal-free phthalocyanines and metallophthalocyanine complexes, which have shown antibacterial activity. [] It's also used to create 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives, which exhibit antibacterial, antioxidant, and anti-inflammatory properties. []
Q3: Can this compound be chlorinated, and what are the implications for drinking water?
A5: Yes, this compound can undergo chlorination, forming monochlorinated and polychlorinated derivatives. This is particularly relevant in drinking water treatment, where prechlorination of humic acid can generate these chlorinated byproducts. [] Some of these chlorinated derivatives are stable in tap water for days and have shown cytotoxicity comparable to known DBPs, raising concerns about their potential health risks and emphasizing the need for further investigation and control measures. []
Q4: What is the significance of mixed fermentation in relation to this compound?
A6: While the provided abstracts don't elaborate on the specific details, they highlight that mixed fermentation of marine fungi can lead to the production of a new coumarin compound. [, ] This suggests a potential avenue for discovering novel coumarin derivatives with unique properties through microbial biotransformation.
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